molecular formula C14H17NO2S B2572826 2-[2-(2-Thienyl)ethyl]-2-azaspiro[4.4]nonane-1,3-dione CAS No. 651292-29-4

2-[2-(2-Thienyl)ethyl]-2-azaspiro[4.4]nonane-1,3-dione

Cat. No.: B2572826
CAS No.: 651292-29-4
M. Wt: 263.36
InChI Key: XLEODNFWBDHFLK-UHFFFAOYSA-N
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Description

2-[2-(2-Thienyl)ethyl]-2-azaspiro[44]nonane-1,3-dione is a spiro compound characterized by a unique bicyclic structure that includes a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Thienyl)ethyl]-2-azaspiro[4.4]nonane-1,3-dione typically involves the reaction of a thienyl-containing precursor with a spirocyclic amine. The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the formation of the spirocyclic structure. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would likely include steps such as the formation of the thienyl precursor, followed by its reaction with the spirocyclic amine under controlled conditions to yield the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Thienyl)ethyl]-2-azaspiro[4.4]nonane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the spirocyclic structure can be reduced to alcohols.

    Substitution: The hydrogen atoms on the thienyl ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the spirocyclic structure.

    Substitution: Functionalized thienyl derivatives.

Scientific Research Applications

2-[2-(2-Thienyl)ethyl]-2-azaspiro[4.4]nonane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-[2-(2-Thienyl)ethyl]-2-azaspiro[4.4]nonane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity.

    2-Azaspiro[4.4]nonane-1,3-dione: A simpler analog without the thienyl group.

Uniqueness

2-[2-(2-Thienyl)ethyl]-2-azaspiro[44]nonane-1,3-dione is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-thiophen-2-ylethyl)-2-azaspiro[4.4]nonane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c16-12-10-14(6-1-2-7-14)13(17)15(12)8-5-11-4-3-9-18-11/h3-4,9H,1-2,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEODNFWBDHFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)CCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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